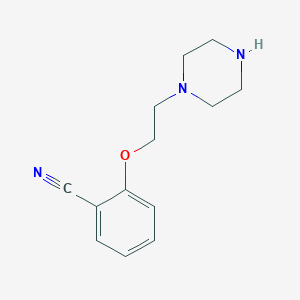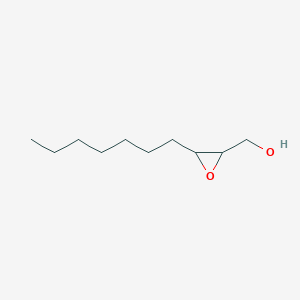
(3-heptyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-heptyloxiran-2-yl)methanol can be synthesized through the epoxidation of dec-2-en-1-ol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a two-step process. The first step is the synthesis of dec-2-en-1-ol, followed by its epoxidation. The use of phase-transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: (3-heptyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Formation of 2,3-decanedione.
Reduction: Formation of 2,3-decanediol.
Substitution: Formation of various substituted alcohols depending on the nucleophile used
Scientific Research Applications
(3-heptyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of eco-friendly coatings and as a reactive diluent in epoxy resins .
Mechanism of Action
The mechanism of action of (3-heptyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Decan-1-ol: A primary alcohol with a similar carbon chain length but lacking the epoxide group.
2,3-Epoxypropyl neodecanoate: Another epoxy compound with different functional groups and applications.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3-heptyloxiran-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3 |
InChI Key |
MZPZDPXPQAQGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5R)-3-(4-Iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate](/img/structure/B8520907.png)

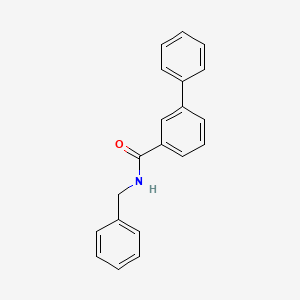

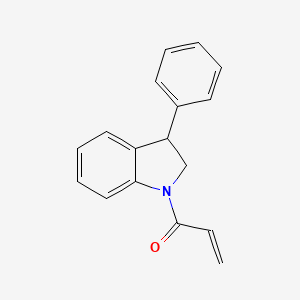
![{[Methyl(methylcarbamoyl)amino]methyl}phosphonic acid](/img/structure/B8520943.png)
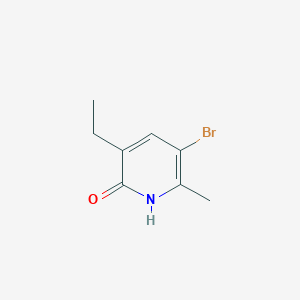
![1-[2-(4-Fluorophenyl)propyl]piperazine](/img/structure/B8520960.png)
![2-Amino-4-chloro-6-cyano-[1,3,5]triazine](/img/structure/B8520966.png)
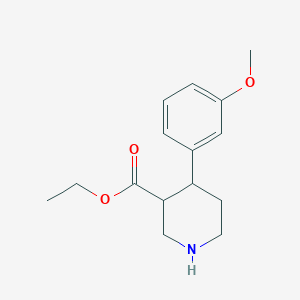

![6,7-Dichloro-2-ethyl-5-hydroxybenzo[b]thiophene](/img/structure/B8520992.png)

